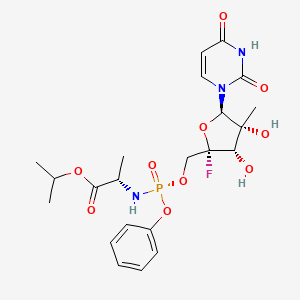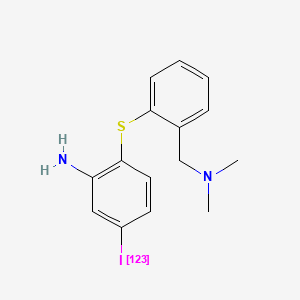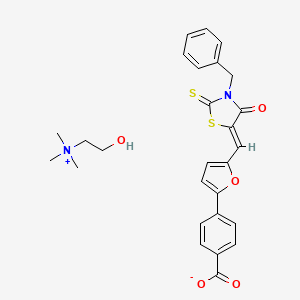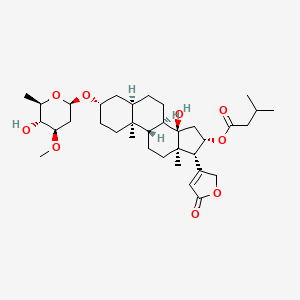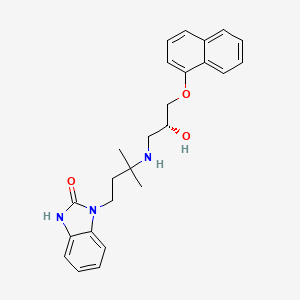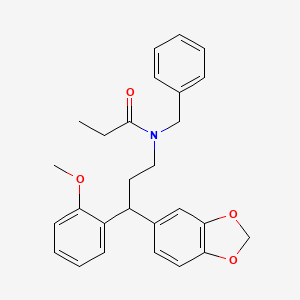
AGX51
Overview
Description
AGX51 is a first-in-class pan-inhibitor of DNA-binding/differentiation proteins antagonist and degrader. It inhibits the interaction between inhibitor of DNA-binding protein 1 and E47, leading to the ubiquitin-mediated degradation of inhibitor of DNA-binding proteins, cell growth arrest, and reduced cell viability. This compound has shown significant potential in cancer research, particularly in triple-negative breast cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AGX51 involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the core structure: This involves a series of condensation reactions to form the core heterocyclic structure.
Functionalization: Introduction of various functional groups through substitution reactions.
Purification: The final compound is purified using techniques such as recrystallization or chromatography to achieve high purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include:
Scaling up the reaction conditions: Adjusting temperature, pressure, and solvent systems to suit large-scale production.
Automation: Using automated systems for precise control of reaction conditions.
Quality control: Implementing rigorous quality control measures to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
AGX51 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on this compound, potentially altering its biological activity.
Substitution: Various substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various alkyl or aryl groups.
Scientific Research Applications
AGX51 has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study the inhibition of DNA-binding proteins.
Biology: Investigates the role of inhibitor of DNA-binding proteins in cell differentiation and proliferation.
Medicine: Explores potential therapeutic applications in cancer treatment, particularly in targeting triple-negative breast cancer.
Industry: Potential use in the development of new pharmaceuticals targeting DNA-binding proteins.
Mechanism of Action
AGX51 exerts its effects by inhibiting the interaction between inhibitor of DNA-binding protein 1 and E47. This inhibition leads to the ubiquitin-mediated degradation of inhibitor of DNA-binding proteins, resulting in cell growth arrest and reduced viability. The molecular targets include various inhibitor of DNA-binding proteins, and the pathways involved are primarily related to cell cycle regulation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
AGX52: Another inhibitor of DNA-binding protein antagonist with a slightly different core structure.
AGX53: Similar in function but with different functional groups, leading to variations in biological activity.
Uniqueness of AGX51
This compound is unique due to its high potency and specificity for inhibitor of DNA-binding proteins. It has shown significant efficacy in preclinical models of triple-negative breast cancer, making it a promising candidate for further development .
Properties
IUPAC Name |
N-[3-(1,3-benzodioxol-5-yl)-3-(2-methoxyphenyl)propyl]-N-benzylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29NO4/c1-3-27(29)28(18-20-9-5-4-6-10-20)16-15-22(23-11-7-8-12-24(23)30-2)21-13-14-25-26(17-21)32-19-31-25/h4-14,17,22H,3,15-16,18-19H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRADCMOCDMFMPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(CCC(C1=CC2=C(C=C1)OCO2)C3=CC=CC=C3OC)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





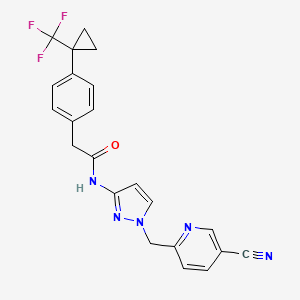
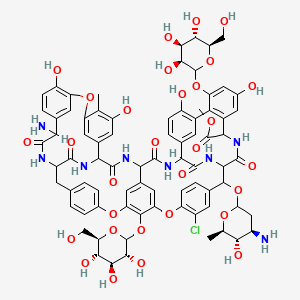

![6'-(2-(1-(Pyridin-2-ylmethyl)piperidin-4-yl)ethyl)spiro[cyClopropane-1,5'-[1,3]dioxolo[4,5-f]isoindol]-7'(6'H)-one](/img/structure/B605174.png)
